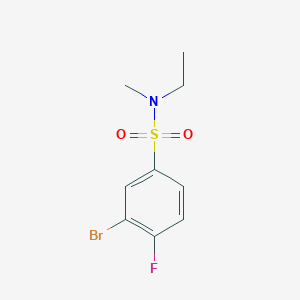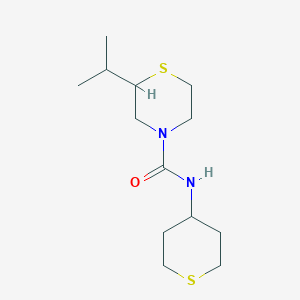
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide, also known as TTCA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TTCA belongs to the class of thiomorpholine-4-carboxamide derivatives, which have shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide is not fully understood. However, it has been suggested that 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which play a crucial role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified using standard techniques. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been found to have good stability and solubility in aqueous and organic solvents. However, 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several possible future directions for the research on 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide. One possible direction is to investigate its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another possible direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Further studies are also needed to determine the safety and efficacy of 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide in humans and to develop new analogs with improved properties.
Méthodes De Synthèse
The synthesis of 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide involves the reaction of thian-4-ylamine with 2-propan-2-yl thiomorpholine-4-carboxylic acid in the presence of a coupling agent. The resulting product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has shown potential therapeutic applications in various preclinical studies. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS2/c1-10(2)12-9-15(5-8-18-12)13(16)14-11-3-6-17-7-4-11/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVDHXLQXVQQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)
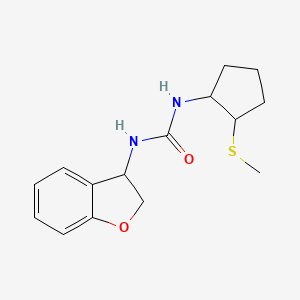
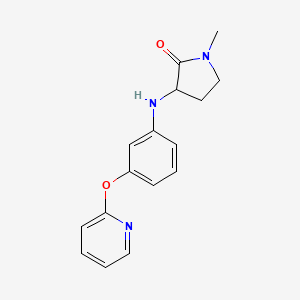
![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)
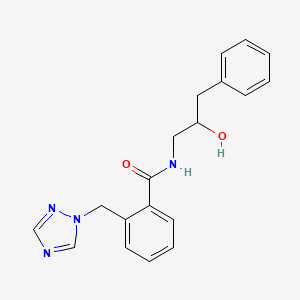
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol](/img/structure/B7586604.png)
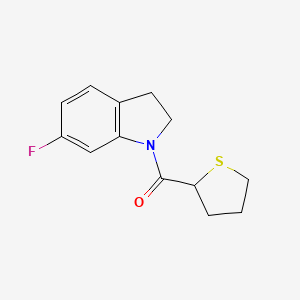
![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
